(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structural features, including a furan ring and a cyanopropenamide moiety. This compound has garnered interest in both synthetic chemistry and medicinal applications due to its potential biological activities.
This compound is documented in various chemical databases and literature, reflecting its significance in research. It can be found in resources such as PubChem and BenchChem, which provide detailed information about its properties, synthesis, and applications.
This compound falls under the category of heterocyclic compounds, specifically those containing a furan ring, which is known for its reactivity and role in biological systems. The presence of the bromophenyl group adds to its chemical diversity, making it suitable for various synthetic pathways.
The synthesis of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product structures.
The molecular structure of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide can be depicted as follows:
This structure includes:
Key molecular data include:
TXWZMVYTJBPUTG-UHFFFAOYSA-N
C1=CC=C(C=C1)C(=C(C(=O)NCC#N)C=C(C)C(=O)NCC#N)F
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves interaction with specific biological targets:
Key physical properties include:
Chemical properties relevant to this compound include:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 123431-31-2
CAS No.: 266349-84-2